molecular formula C16H17ClO3 B5034528 1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5034528
M. Wt: 292.75 g/mol
InChI Key: KWAKGORROJAXAF-UHFFFAOYSA-N
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Description

1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propoxy chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene typically involves the reaction of 1-chloro-3-bromobenzene with 3-(2-methoxyphenoxy)propanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Phenolic Derivatives: Formed from nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Formed from oxidation.

    Cyclohexane Derivatives: Formed from reduction.

Scientific Research Applications

1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyphenoxy group may enhance its binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 1-Chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
  • 1-Chloro-3-fluoro-2-methoxybenzene
  • 1-Chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene

Uniqueness: 1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-18-15-8-2-3-9-16(15)20-11-5-10-19-14-7-4-6-13(17)12-14/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAKGORROJAXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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